molecular formula C23H20FN3O5S B2355738 N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252824-33-1

N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

カタログ番号: B2355738
CAS番号: 1252824-33-1
分子量: 469.49
InChIキー: POOGLYVVIMRMDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Radiosynthesis and Imaging Applications

  • Positron Emission Tomography (PET) Imaging : Research by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a derivative within a similar chemical class, highlights its application in PET imaging for studying the translocator protein (18 kDa), a marker of neuroinflammation. This research demonstrates the potential of fluorine-18 labeled compounds for in vivo brain imaging, which could inform about the utility of related compounds in neurological research (Dollé et al., 2008).

Neuroinflammation and Ligand Binding

  • Translocator Protein 18 kDa (TSPO) Ligands : Another study by Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their binding potential to the TSPO, an early biomarker of neuroinflammatory processes. This work underscores the relevance of such compounds in developing imaging agents for detecting neuroinflammation (Damont et al., 2015).

Antimicrobial and Anti-inflammatory Agents

  • Synthesis of Novel Heterocyclic Compounds : Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. While the specific compound is not mentioned, this research illustrates the potential of structurally complex acetamides in therapeutic contexts (Abu‐Hashem et al., 2020).

Enzyme Inhibition for Therapeutic Applications

  • Src Kinase Inhibition and Anticancer Activity : Fallah-Tafti et al. (2011) explored thiazolyl N-benzyl-substituted acetamide derivatives, including their synthesis, Src kinase inhibitory, and anticancer activities. This research points to the utility of such compounds in developing targeted cancer therapies by inhibiting specific enzymes involved in cancer cell proliferation (Fallah-Tafti et al., 2011).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3,5-dimethoxyaniline, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3,5-dimethoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Synthesis of N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide", "a. Dissolve 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and 3,5-dimethoxyaniline (1.2 equiv) in DMF.", "b. Add DIPEA (1.2 equiv) and DCC (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the precipitated dicyclohexylurea and wash the solid with DCM.", "d. Concentrate the filtrate and purify the crude product by flash chromatography using ethyl acetate/methanol as the eluent to obtain N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide as a yellow solid.", "Step 2: Acetylation of N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide", "a. Dissolve N-(3,5-dimethoxyphenyl)-3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (1.0 equiv) in DCM.", "b. Add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Quench the reaction with saturated NaHCO3 solution and extract the organic layer with DCM.", "d. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate the solvent under reduced pressure.", "e. Purify the crude product by flash chromatography using ethyl acetate/hexanes as the eluent to obtain N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide as a yellow solid." ] }

1252824-33-1

分子式

C23H20FN3O5S

分子量

469.49

IUPAC名

N-(3,5-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O5S/c1-31-17-9-16(10-18(11-17)32-2)25-20(28)13-26-19-7-8-33-21(19)22(29)27(23(26)30)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,28)

InChIキー

POOGLYVVIMRMDI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)OC

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。